![molecular formula C16H15F3N2O4 B2701231 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034494-07-8](/img/structure/B2701231.png)
3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and is a basic building block for making protein degrader libraries .
Scientific Research Applications
Electrooxidative Cyclization Methods
Electrooxidative cyclization methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from compounds related to 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione. These methods involve using catalytic amounts of iodide ions to significantly increase the yields of the cyclized products, showcasing a pathway for creating cyclic compounds in organic synthesis (Okimoto et al., 2012).
Synthesis of Oxazolidines and Thiazolidines
Another study highlights the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating a method for producing compounds with potential pharmacological activities. This process involves fusion with aromatic aldehydes and further reactions to produce cyclic compounds, indicating a broad applicability in medicinal chemistry (Badr et al., 1981).
Antimicrobial Activity
Research into 3-phenylthiazolidine-2,4-diones, structurally similar to the compound , shows antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of such compounds in addressing resistance issues (Prakash et al., 2010).
Novel Heterocyclic Syntheses
Innovative syntheses methods have been developed for creating novel hybrid heterocyclic systems, including structures that incorporate elements similar to this compound. These methods involve 1,3-dipolar cycloaddition/annulation reactions, showing the versatility of such compounds in synthesizing complex heterocyclic structures (Arumugam et al., 2013).
Catalytic Oxidation
The catalytic oxidation of benzyl alcohols using Cu(II) complexes of 1,3-oxazolidine-based ligands illustrates the utility of these compounds in catalysis, offering pathways for the efficient synthesis of benzaldehydes and related compounds. This showcases the potential for such structures in facilitating various chemical transformations (Bikas et al., 2018).
Future Directions
properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)14(23)20-7-5-10(6-8-20)21-13(22)9-25-15(21)24/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYMSBKTRIWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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